Daturabietatriene

Description

Overview of Diterpenoids and Abietane-Type Diterpenes in Natural Products Research

Diterpenoids are a large and structurally diverse class of natural products composed of four isoprene units, resulting in compounds with a C20 skeleton. They are widely distributed in plants, animals, and fungi and exhibit a broad spectrum of biological activities. researchgate.netfrontiersin.orgufl.edu Diterpenoids are major components of resins produced by coniferous species and play roles in their self-defense mechanisms. scirp.org

Abietane-type diterpenes are a significant subset of diterpenoids characterized by a tricyclic skeleton with three fused six-membered rings and alkyl substituents at carbons 4, 10, and 13. wikipedia.orgnih.gov In higher plants, abietanes are synthesized from isoprene units. wikipedia.org Abietanes are generally nonpolar and less dense than water, although the presence of polar functional groups can increase their polarity and boiling point. wikipedia.org They are often encountered as mixtures, with prominent examples including abietic acid, a major constituent of rosin, carnosic acid, and ferruginol. wikipedia.org Abietane diterpenes are known for a wide array of bioactivities, including anti-inflammatory, antimicrobial, antiviral, and immunosuppressive properties. nih.govfrontiersin.orgresearchgate.net

Historical Context of Daturabietatriene Isolation and Initial Structural Elucidation

The investigation of natural products from medicinal plants has a long history, and the Datura genus has been a subject of phytochemical studies due to its traditional uses.

This compound was first isolated from the stem bark of Datura metel Linn. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net This isolation was reported alongside other compounds, including a steroidal constituent named daturasterol, β-sitosterol, and the well-known alkaloid atropine. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net The isolation of this compound marked the first time this specific tricyclic diterpene was obtained from this plant species. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net

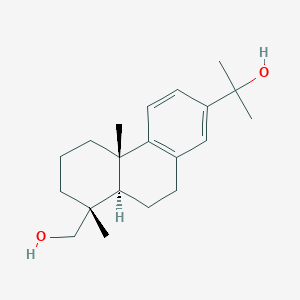

The structural elucidation of this compound was primarily based on the analysis of its spectral data and chemical reactions. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net Early analyses of its Infrared (IR) spectrum indicated the presence of hydroxyl groups and an aromatic ring. ijpsonline.com Mass spectrometry (MS) data provided a molecular ion peak at m/z 302, consistent with a diterpenic formula of C20H30O2, suggesting six degrees of unsaturation. ijpsonline.com

Analysis of ion fragments in the mass spectrum provided crucial information about the compound's structure. Fragments at m/z 202, 100, 85, 69, 143, and 71 suggested the presence of a hydroxymethylene group in ring A and indicated fissions at specific carbon-carbon bonds within the molecule. ijpsonline.com The saturated nature of ring B was inferred from fragments observed at m/z 140, 162, 154, 148, 168, and 134, arising from cleavages at different bonds within this ring. ijpsonline.com Based on these spectral data and chemical reactions, the structure of this compound was elucidated as 15,18-dihydroxyabietatriene. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net

First Isolation from Datura metel Linn.

Significance of this compound within the Datura Genus

The Datura genus is known to contain a variety of biologically active phytochemicals, including alkaloids, terpenoids, withanolides, steroids, and flavonoids. researchgate.net While Datura species are particularly recognized for their tropane alkaloid content, such as atropine and scopolamine, the isolation of diterpenoids like this compound highlights the chemical diversity within the genus. researchgate.net The presence of this compound as a tricyclic diterpene adds to the phytochemical profile of Datura metel and contributes to the understanding of the array of compounds produced by this plant. ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net Research on compounds from Datura species continues to explore their chemical constituents and potential biological activities. researchgate.net

Here is a table summarizing some of the initial structural data for this compound:

| Property | Value | Basis of Determination | Source |

| Molecular Formula | C20H30O2 | Mass Spectrometry | ijpsonline.com |

| Molecular Weight | 302 | Mass Spectrometry | ijpsonline.com |

| IR Absorptions | Hydroxyl group, Aromatic ring (1640, 1460, 898 cm⁻¹) | Infrared Spectroscopy | ijpsonline.com |

| Mass Fragments | m/z 202, 100, 85, 69, 143, 71, 140, 162, 154, 148, 168, 134 | Mass Spectrometry | ijpsonline.com |

| Proposed Structure | 15,18-dihydroxyabietatriene | Spectral Data and Reactions | ijpsonline.comchemfaces.comijpsonline.comresearchgate.netresearchgate.net |

Propriétés

IUPAC Name |

2-[(4bS,8R,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-18(2,22)15-7-8-16-14(12-15)6-9-17-19(3,13-21)10-5-11-20(16,17)4/h7-8,12,17,21-22H,5-6,9-11,13H2,1-4H3/t17-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCPLBHSZGVMNG-YSIASYRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Isolation and Purification of Daturabietatriene

Extraction Techniques from Biological Sources

The initial step in obtaining daturabietatriene from plant material involves extracting the compounds from the biological matrix. This can be achieved through conventional methods or more advanced techniques.

Conventional Extraction Methods

Conventional extraction methods typically involve the use of solvents to solubilize the target compounds from the plant material. While specific details on the conventional extraction of this compound from Datura metel are not extensively detailed in the provided search results, general plant extraction methods often involve techniques such as maceration or Soxhlet extraction using various solvents researchgate.netyoutube.com. The choice of solvent depends on the polarity of the target compound and the matrix. For instance, methanol and ethanol have been used for the extraction of compounds from Datura species researchgate.netgoogle.com.

Advanced Extraction Methodologies (e.g., Pressurized Liquid Extraction, Microwave-Assisted Extraction, Supercritical Fluid Extraction)

Advanced extraction techniques offer potential advantages over conventional methods, including reduced extraction time, lower solvent consumption, and improved extraction yields and selectivity csic.esanton-paar.comajgreenchem.commdpi.commdpi.comcsic.essemanticscholar.orgsemanticscholar.orgmdpi.com. While the provided search results discuss these techniques for the extraction of various compounds from plant matrices, their specific application for the extraction of this compound is not explicitly described.

Pressurized Liquid Extraction (PLE) : PLE, also known by names such as accelerated solvent extraction (ASE), utilizes solvents at elevated temperatures and pressures below their critical points to enhance the solubility and mass transfer of analytes from solid matrices csic.esmdpi.comcsic.es. These conditions allow for faster and more efficient extraction compared to conventional methods csic.essemanticscholar.org. PLE is considered a versatile technique due to the wide range of solvents that can be used csic.es.

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat solvents and samples, leading to rapid and efficient extraction of organic compounds from various materials anton-paar.commdpi.comsemanticscholar.org. This technique can significantly reduce extraction time and solvent consumption anton-paar.commdpi.com. MAE offers advantages such as controllable heating, faster energy transfer, and potentially higher selectivity and yield mdpi.com.

Supercritical Fluid Extraction (SFE) : SFE utilizes supercritical fluids, most commonly carbon dioxide, as the extraction solvent ajgreenchem.comwikipedia.orgmdpi.com. Supercritical fluids possess properties between those of a liquid and a gas, allowing them to diffuse through solid matrices like a gas while dissolving compounds like a liquid wikipedia.orgscielo.br. SFE can offer selectivity by adjusting pressure and temperature, and it is considered a green and sustainable technique due to the minimal use of organic solvents ajgreenchem.comwikipedia.orgdsm-firmenich.com.

Chromatographic Purification Strategies

Following the extraction of compounds from the biological source, chromatographic methods are employed to purify this compound from the crude extract. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a widely used technique for separating components in non-volatile mixtures based on differences in polarity khanacademy.orglibretexts.orgwikipedia.org. It is performed on a plate coated with a thin layer of adsorbent material (stationary phase) libretexts.orgwikipedia.org. The sample is applied as a spot, and a solvent (mobile phase) moves up the plate by capillary action, separating the compounds khanacademy.orgwikipedia.org. TLC is noted for its simplicity, low cost, and speed libretexts.org.

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved separation efficiency, decreased band diffusion, and more compact spots . HPTLC is used for both qualitative and quantitative analysis and can provide higher sensitivity . TLC and HPTLC have been utilized for the separation and purity analysis of bioactive constituents in extracts from Datura stramonium, a related species to Datura metel researchgate.net.

Column Chromatography (CC)

Column Chromatography is a widely used purification technique that involves a stationary phase packed into a vertical column orgchemboulder.com. The mixture to be separated is applied to the top of the column, and a liquid mobile phase (eluent) flows down through the column orgchemboulder.com. Compounds separate based on their differing affinities for the stationary and mobile phases orgchemboulder.com. Column chromatography, specifically silica gel column chromatography, has been explicitly mentioned as a technique used for the separation and purification of bioactive constituents, including this compound, from Datura metel researchgate.netijpsonline.com. Different solvent systems, often mixtures of polar and nonpolar solvents, are used as the mobile phase to achieve separation orgchemboulder.comrochester.edu.

Liquid Chromatography (LC)

Liquid Chromatography (LC) encompasses a variety of techniques used for separating compounds in a liquid mobile phase as they pass through a stationary phase. High-Performance Liquid Chromatography (HPLC) is a common type of LC used for both analytical and preparative purposes, particularly when high purity is desired dupont.comnih.gov. LC-MS/ESI (Liquid Chromatography-Mass Spectrometry/Electrospray Ionization) has been employed for the chemical characterization of active fractions isolated from Datura extracts researchgate.net. While the search results mention LC techniques in the context of analyzing Datura extracts and purifying other compounds like oligonucleotides or pigments, specific details on the application of preparative LC for the isolation and purification of this compound are not provided dupont.comnih.govnih.govyoutube.comnih.gov.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique widely used for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures. phenomenex.cominnovatechlabs.com The principle of GC relies on the differential partitioning of analytes between a mobile gas phase (carrier gas, such as helium or nitrogen) and a stationary phase contained within a column. phenomenex.comlibretexts.org

In a typical GC system, the sample is injected into a heated port where it is vaporized. innovatechlabs.comlibretexts.org The carrier gas then sweeps the vaporized sample through the column. phenomenex.comlibretexts.org The stationary phase, which can be a liquid adsorbed onto a solid support or immobilized on the column walls, interacts with the analytes based on their volatility and chemical properties. libretexts.org Compounds that have weaker interactions with the stationary phase and higher volatility will travel through the column faster and elute earlier, while those with stronger interactions and lower volatility will be retained longer, resulting in separation. phenomenex.comlibretexts.org

The separated compounds are detected as they exit the column, commonly by a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). innovatechlabs.comlibretexts.org GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful combination, as the MS detector provides structural information about the eluting compounds based on their mass-to-charge ratio and fragmentation patterns, aiding in their identification. innovatechlabs.comlibretexts.org The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification when compared to known standards analyzed under the same conditions. phenomenex.cominnovatechlabs.com The area under the peak in the resulting chromatogram is proportional to the concentration of the compound in the sample, allowing for quantification. phenomenex.com

While a specific study detailing the GC analysis of this compound was not found within the provided search results, GC is a suitable technique for the analysis of terpenoids and other relatively volatile natural products, a class to which this compound belongs. A study on Datura metel extracts utilized GC-MS to identify various phytoconstituents, although this compound was not among those reported in that specific analysis. nih.govresearchgate.net This demonstrates the applicability of GC-MS in analyzing components of Datura species.

Modern Single-Cell Isolation Techniques for Metabolite Profiling

Cellular heterogeneity significantly influences biological processes, and analyzing the metabolic profiles of individual cells provides insights beyond those obtained from bulk cell analysis. tandfonline.comresearchgate.netuniversiteitleiden.nl Single-cell metabolomics (SCM) aims to interrogate the metabolic diversity at the individual cell level, but it faces challenges due to the low abundance and dynamic range of metabolites within a single cell. tandfonline.comresearchgate.net Recent advancements in single-cell isolation techniques, coupled with sensitive analytical methods like mass spectrometry, have significantly propelled the field of SCM. tandfonline.comresearchgate.net While the provided search results discuss various single-cell isolation techniques for metabolite profiling, their specific application to isolating cells containing this compound for subsequent analysis was not detailed. The following subsections describe these modern techniques in the context of general single-cell metabolite profiling.

Dilution and Micromanipulation

Dilution and micromanipulation represent fundamental approaches for obtaining single cells. Limiting dilution involves serially diluting a cell suspension to a concentration where, statistically, each aliquot contains only one cell. nih.gov This method is relatively simple but can be labor-intensive and may not be suitable for all cell types or for preserving the in situ metabolic state.

Micromanipulation techniques involve the manual or semi-automated isolation of individual cells using fine tools like micropipettes or needles under microscopic observation. researchgate.netnih.gov Robotic micromanipulation systems have been developed to improve the accuracy and efficiency of single-cell extraction. researchgate.netnih.gov These systems can precisely control the 3D positioning of a pipette tip to isolate single cells and aspirate their contents. researchgate.netnih.gov Extremely small droplets (sub-nanoliter) can be used for extraction to minimize dilution of intracellular metabolites, thereby enhancing analytical sensitivity. researchgate.netnih.gov While manual micromanipulation can be labor-intensive and have low throughput, automated systems aim to reduce inter-operator variability and increase efficiency. researchgate.netnih.gov

Flow Cytometry and Microfluidics

Flow cytometry is a high-throughput technique that allows for the rapid analysis and sorting of individual cells based on their physical and chemical characteristics, often using fluorescent labels. nih.govfrontiersin.org While traditionally used for cell counting and sorting based on markers, advancements are enabling its integration with mass spectrometry for more detailed chemical information at the single-cell level. nih.govnih.gov Flow cytometry can quickly process tens of thousands of cells, making it valuable for studying heterogeneous cell populations. frontiersin.org However, it is often considered an endpoint measurement and may not be ideal for tracking specific single cells over time or for quantifying single-cell products. frontiersin.org

Microfluidic devices offer a versatile platform for single-cell manipulation and analysis, capable of handling very small sample volumes with limited dilution. oup.commdpi.comresearchgate.net These devices can integrate various steps such as cell capture, lysis, metabolite extraction, and delivery to analytical instruments like mass spectrometers on a single chip. researchgate.netnih.govmdpi.com Microfluidics can be broadly classified into label-free and labeled methods, including droplet-based microfluidics and acoustofluidics. oup.com Droplet microfluidics, for instance, can encapsulate single cells within picoliter to nanoliter droplets, providing isolated reaction environments for analysis. universiteitleiden.nlmdpi.com Microfluidic systems can be coupled with mass spectrometry to achieve high-throughput analysis of metabolites from single cells. oup.comchinesechemsoc.org

Automated Single-Cell Isolation Systems

Automated single-cell isolation systems combine various technologies, including robotics, microscopy, and image analysis, to achieve high-throughput and reproducible isolation of individual cells. researchgate.netnih.govacs.org These systems aim to overcome the limitations of manual methods, such as low throughput and operator variability. researchgate.netnih.gov Examples include systems that utilize robotic micromanipulation guided by visual servoing for precise cell extraction and aspiration. researchgate.netnih.gov

Chemical Synthesis and Derivatization Studies of Daturabietatriene

Synthetic Routes and Strategies for Daturabietatriene and its Analogs

The synthesis of complex diterpenoids like this compound can involve various strategies, broadly categorized into total synthesis and semi-synthetic modifications from related natural products. These approaches aim to construct the characteristic polycyclic abietane core structure and introduce the necessary functional groups.

Total Synthesis Approaches

Total synthesis involves constructing the target molecule from simpler, commercially available precursors through a series of controlled chemical reactions. For abietane diterpenoids, this typically requires the formation of the fused three-ring system. While specific detailed total synthesis routes explicitly designed for this compound were not found in the examined literature, general strategies for the total synthesis of abietane diterpenoids have been explored. These often involve the construction of the core carbon framework through various cyclization reactions and the subsequent introduction and modification of functional groups researchgate.netmdpi.com. Recent work on the total synthesis of related abietane diterpenoids has utilized strategies such as late-stage Csp–H functionalization catalyzed by iron complexes researchgate.net. The total synthesis of other complex diterpenoids, such as ryanodane diterpenoids, highlights the use of cascade annulation reactions and selective redox manipulations to build the carbon skeleton and establish the correct oxidation states nih.gov.

Semi-Synthetic Modifications from Related Diterpenoids

Semi-synthesis involves using a naturally occurring compound, often a more abundant or readily accessible diterpenoid, as a starting material and performing chemical transformations to convert it into the desired target molecule. This approach can be more efficient than total synthesis if a suitable precursor is available. Related abietane-type diterpenoids such as ferruginol and sugiol are natural products with similar core structures wikipedia.orgmdpi.com. Semi-synthetic routes have been developed for other abietatriene diterpenes, such as the semi-synthesis of rosmanol derivatives from Salvia species, demonstrating the feasibility of transforming existing diterpenoid scaffolds into related compounds thegoodscentscompany.com. The concept of using microbial fermentation to produce precursor diterpenes suitable for subsequent chemical semi-synthesis has also been explored plos.org. While the literature examined did not provide a specific semi-synthetic route leading directly to this compound from a named precursor, the principle of modifying related diterpenoids is a recognized strategy in the field.

Derivatization for Enhanced Analytical Detection and Structural Modification

Chemical derivatization plays a crucial role in both the analytical detection and structural modification of diterpenoids like this compound.

Chemical Derivatization Protocols for GC/LC-MS Analysis

Chemical derivatization is frequently employed to improve the analytical characteristics of compounds for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.govresearchgate.netjfda-online.com. For GC-MS, derivatization is often necessary to increase the volatility and thermal stability of polar or high-molecular-weight analytes, allowing them to pass through the GC column without degradation or excessive tailing nih.govnih.govjfda-online.com. Common derivatization reactions include silylation, acylation, and alkylation, which target functional groups like hydroxyl, carboxyl, and amine groups nih.govnih.govjfda-online.com. These reactions can also enhance detection sensitivity and provide valuable fragmentation patterns in MS analysis nih.govjfda-online.com. Although specific protocols for the derivatization of this compound for GC/LC-MS analysis were not detailed in the search results, given its structure containing a hydroxyl group plantaedb.com, derivatization methods applicable to alcohols or phenols, such as acylation (e.g., using acetic anhydride mdpi.com) or silylation, would likely be relevant for its analysis by these techniques. Derivatization can also be beneficial for LC-MS, particularly for polar compounds, by improving ionization efficiency and facilitating fragmentation for MS/MS analysis nih.govresearchgate.net.

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies involve synthesizing a series of compounds with systematic structural variations to understand how these changes affect biological activity nih.govmdpi.comrsc.orgnih.govrsc.orgnih.govchemrxiv.orgresearchgate.net. This process requires the synthesis of derivatives of the parent compound. This compound is mentioned in the context of synthesizing analogues for drug development and exploring structure-activity relationships in related alkaloids biosynth.com. Research on other abietane diterpenoids, such as dehydroabietic acid, has involved the synthesis of various derivatives to study their biotransformation and SAR researchgate.net. The synthesis of derivatives for SAR studies typically involves targeted chemical modifications of the core diterpene structure, such as alterations to the aromatic ring, the isopropyl group, or the functional groups present on the rings. While specific examples of this compound derivatives synthesized for SAR studies were not found, the general approach involves creating a library of related compounds to probe the structural features critical for a particular activity nih.govmdpi.comrsc.orgnih.govrsc.orgnih.govchemrxiv.orgresearchgate.net.

Q & A

Q. What methodologies are recommended for isolating Daturabietatriene from plant sources?

To isolate this compound, researchers should employ phytochemical extraction techniques such as maceration or Soxhlet extraction using solvents like methanol or dichloromethane. Subsequent purification can be achieved via column chromatography (e.g., silica gel or HPLC), guided by TLC monitoring. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel isolation protocols, cross-validate purity using NMR and mass spectrometry .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of spectroscopic methods:

- NMR (1H, 13C, DEPT, COSY, HSQC) to resolve carbon skeleton and proton environments.

- High-resolution mass spectrometry (HR-MS) to determine molecular formula.

- X-ray crystallography (if crystals are obtainable) for absolute configuration. Compare spectral data with published literature, and deposit raw data in supplementary materials for peer validation .

Q. What experimental designs are optimal for screening this compound’s biological activities?

Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with dose-response curves (e.g., 0.1–100 µM) and appropriate controls (positive/negative, solvent-only). For in vivo studies, adhere to ethical guidelines for model organisms and include sample size calculations to ensure statistical power. Pre-register protocols in repositories like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can researchers investigate the biosynthetic pathway of this compound in host plants?

Combine isotopic labeling (e.g., 13C-glucose tracer studies) with transcriptomic analysis to identify candidate genes (e.g., cytochrome P450s, terpene synthases). Use CRISPR/Cas9-mediated gene knockout in model plants to validate enzymatic roles. Metabolomic profiling (LC-MS/MS) can track intermediate accumulation in mutant strains .

Q. What strategies resolve contradictions in this compound’s reported spectral data?

- Reproducibility checks : Re-isolate the compound using original protocols and compare spectra.

- Multi-method validation : Cross-reference NMR data with alternative techniques like IR or Raman spectroscopy.

- Collaborative verification : Share samples with independent labs for blind analysis. Document discrepancies in open-access databases to inform future studies .

Q. How can computational methods optimize this compound’s bioactivity through structural modification?

Perform structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, receptors). Synthesize analogs with modified functional groups (e.g., hydroxylation, methylation) and validate predictions via in vitro assays. Use QSAR models to prioritize candidates for synthesis .

Q. What experimental frameworks assess this compound’s ecological role in plant-environment interactions?

Design field studies to measure compound concentrations in response to stressors (e.g., herbivory, drought). Pair with metabolomic profiling to correlate this compound levels with defense-related metabolites. Use insect feeding assays or soil microbiome analyses to evaluate ecological impact. Data should be archived in repositories like Dryad for reuse .

Methodological Considerations

- Data Integrity : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management. Share raw spectra, assay results, and code in supplementary materials .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals .

- Ethical Compliance : For studies involving human/animal subjects, include IRB/IACUC approval numbers and consent protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.